1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone
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Overview
Description
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated aromatic compounds.
Formation of the Benzofuran Moiety: The benzofuran moiety can be synthesized through cyclization reactions involving phenolic compounds and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran moiety may contribute to the compound’s ability to cross the blood-brain barrier, enhancing its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE: Similar structure but with a different position of the methyl group on the benzofuran ring.
Uniqueness
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is unique due to the specific combination of its functional groups, which may confer distinct pharmacological properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-19-16(14-26-20(19)11-15)12-21(25)24-9-7-23(8-10-24)18-4-2-3-17(22)13-18/h2-6,11,13-14H,7-10,12H2,1H3 |
InChI Key |
FNRLINLWPYDYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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